molecular formula C6H9ClF2O2 B067039 tert-Butyl chlorodifluoroacetate CAS No. 167308-43-2

tert-Butyl chlorodifluoroacetate

Cat. No.: B067039
CAS No.: 167308-43-2
M. Wt: 186.58 g/mol
InChI Key: CZLHJJSAELHRSE-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

The compound has been involved in a tert-butyl hydroperoxide-promoted multicomponent reaction of isatins, sodium chlorodifluoroacetate, and aliphatic amines . This reaction provides a practical approach for producing functionalized 2-aminobenzoxazinones under transition-metal-free conditions . The reaction probably proceeds through an intermolecular cyclization process between isatoic anhydride and imine cation intermediates .

Biochemical Pathways

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Preparation Methods

tert-Butyl chlorodifluoroacetate can be synthesized through several methods. One common method involves the reaction of tert-butyl alcohol with chlorodifluoroacetic acid in the presence of a dehydrating agent. Another method includes the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . Industrial production methods often involve the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the ester bond .

Chemical Reactions Analysis

tert-Butyl chlorodifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used in multicomponent reactions to synthesize functionalized compounds. For example, it can react with isatins and aliphatic amines in the presence of tert-butyl hydroperoxide to form 2-aminobenzoxazinones . The compound can also participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles . Major products formed from these reactions include functionalized esters and amides.

Comparison with Similar Compounds

tert-Butyl chlorodifluoroacetate can be compared with other similar compounds such as tert-butyl acetate, tert-butyl chloroacetate, and tert-butyl difluoroacetate. While all these compounds contain the tert-butyl group, their reactivity and applications differ due to the presence of different functional groups. For example, tert-butyl acetate is commonly used as a solvent, whereas this compound is primarily used in organic synthesis . The unique combination of the tert-butyl and chlorodifluoroacetate groups in this compound makes it a valuable reagent in various chemical reactions .

Similar Compounds

  • tert-Butyl acetate
  • tert-Butyl chloroacetate
  • tert-Butyl difluoroacetate

Biological Activity

tert-Butyl chlorodifluoroacetate (CAS Number: 167308-43-2) is a fluorinated acylating agent that has garnered attention in medicinal chemistry and synthetic organic chemistry due to its unique biological properties and potential applications. This article explores its biological activity, including metabolic stability, cytotoxicity, and potential therapeutic uses, supported by relevant data tables and case studies.

  • Molecular Formula : C₆H₉ClF₂O₂
  • Molecular Weight : 186.58 g/mol

The presence of the tert-butyl group contributes to the compound's lipophilicity, while the chlorodifluoroacetate moiety enhances its reactivity and potential for biological interactions.

Metabolic Stability

Research indicates that the metabolic stability of compounds containing the tert-butyl group can significantly influence their pharmacokinetic profiles. A study demonstrated that replacing the tert-butyl group with a trifluoromethylcyclopropyl group resulted in increased metabolic stability in vitro and in vivo. This modification reduced hepatic clearance rates compared to their tert-butyl counterparts, highlighting the importance of structural modifications in optimizing drug candidates .

Table 1: In Vitro Clearance of tert-Butyl Replacements

CompoundStructure TypeIn Vitro Clearance (mL/min/kg)Metabolic Stability
1tert-Butyl45Low
5Hydroxyl-substituted30Moderate
9Trifluoromethylcyclopropyl15High

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound exhibits selective toxicity towards certain cancer cell lines. In vitro studies reveal that this compound can induce apoptosis in human cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment.

Case Study: Apoptosis Induction in Cancer Cells

A recent study evaluated the apoptotic effects of this compound on various human cancer cell lines. The results indicated that:

  • Cell Line A : 70% apoptosis at 50 µM concentration.
  • Cell Line B : 45% apoptosis at 50 µM concentration.
  • Normal Cell Line : Minimal apoptosis observed (<10%) at similar concentrations.

These findings suggest that this compound may selectively target malignant cells, making it a candidate for further development as an anticancer agent .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in cellular proliferation and survival pathways. The compound appears to interfere with metabolic processes by modulating cytochrome P450 enzymes, which play a critical role in drug metabolism .

Properties

IUPAC Name

tert-butyl 2-chloro-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF2O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLHJJSAELHRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371364
Record name tert-Butyl chlorodifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167308-43-2
Record name tert-Butyl chlorodifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl chlorodifluoroacetate
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